4-((3-PHENOXYBENZYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL
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Overview
Description
4-((3-PHENOXYBENZYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a phenoxybenzylidene group and a phenoxymethyl group attached to a triazole ring, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary targets of the compound “4-[(3-phenoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol” are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability . For instance, the compound’s activity could be affected by the pH of the environment due to the presence of ionizable groups in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-PHENOXYBENZYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Phenoxybenzylidene Group: This step involves the condensation of the triazole derivative with 3-phenoxybenzaldehyde in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Attachment of the Phenoxymethyl Group: The final step involves the reaction of the intermediate compound with phenoxymethyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group (benzylidene) to form the corresponding amine.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-((3-PHENOXYBENZYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules, particularly in the pharmaceutical industry.
Comparison with Similar Compounds
Similar Compounds
4-((3-Phenoxybenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with different substituents.
1,2,4-Triazole Derivatives: Compounds with variations in the triazole ring and different functional groups.
Uniqueness
Structural Features: The presence of both phenoxybenzylidene and phenoxymethyl groups attached to the triazole ring is unique, providing distinct chemical and biological properties.
Biological Activity: Its specific interactions with enzymes, receptors, and DNA make it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
3-(phenoxymethyl)-4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c29-22-25-24-21(16-27-18-9-3-1-4-10-18)26(22)23-15-17-8-7-13-20(14-17)28-19-11-5-2-6-12-19/h1-15H,16H2,(H,25,29)/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWSIQDWKXDWMC-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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